2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
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Overview
Description
2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperidine ring, an isoxazole ring, and sulfonyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonyl groups: Sulfonylation reactions are carried out using sulfonyl chlorides in the presence of a base.
Formation of the piperidine ring: This step involves the cyclization of suitable precursors, often under acidic or basic conditions.
Coupling reactions: The final step involves coupling the intermediates to form the target compound, typically using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-1-(piperazin-1-yl)ethanone hydrochloride
- 2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole
- 2-{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide
Uniqueness
2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]sulfonyl-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O6S2/c1-9-13(10(2)22-15-9)24(20,21)16-6-4-11(5-7-16)23(18,19)8-12(17)14-3/h11H,4-8H2,1-3H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNYZBSXOGRCJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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